molecular formula C14H18N6OS B2391861 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea CAS No. 899740-78-4

1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea

Cat. No.: B2391861
CAS No.: 899740-78-4
M. Wt: 318.4
InChI Key: FEICGRSUAKVQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring dual 4-methylpyrimidin-2-yl groups connected via a thioether-propyl linker. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and sulfur-based interactions.

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-10-4-7-15-12(18-10)20-13(21)16-6-3-9-22-14-17-8-5-11(2)19-14/h4-5,7-8H,3,6,9H2,1-2H3,(H2,15,16,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEICGRSUAKVQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits a range of biological effects that are crucial for therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H16_{16}N4_{4}S
  • Molecular Weight : 284.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine ring enhances its ability to bind to these targets, potentially leading to modulation of their activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives that share the pyrimidine moiety have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

A specific study demonstrated that compounds related to this structure inhibited the proliferation of malignant pleural mesothelioma (MPM) cells through mechanisms involving the ERK signaling pathway, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways. The effectiveness against various strains of bacteria suggests a broad-spectrum potential for this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cell proliferation in MPM cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Clinical Trials

Clinical trials are ongoing to evaluate the efficacy of similar compounds in treating various cancers, including cholangiocarcinoma, where the target is specific gene mutations and amplifications related to FGFR2 .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : The compound is primarily investigated for its potential as a therapeutic agent. Its design allows for modulation of biological targets, making it a candidate for drug development aimed at various diseases, including cancer and infectious diseases.
  • Enzyme Inhibition Studies : Research suggests that 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea may interact with specific enzymes, modulating their activity. This interaction is crucial for understanding its mechanism of action and developing inhibitors for therapeutic purposes.
  • Signal Transduction Pathway Modulation : The compound's ability to influence signal transduction pathways by binding to receptors has been noted in preliminary studies. This modulation is essential for developing treatments targeting cellular signaling abnormalities.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, indicating potential use in developing new antibiotics.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

  • Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited significant inhibition zones, indicating its effectiveness as a potential antibiotic agent.

Comparison with Similar Compounds

Table 1: Comparison of Urea-Based Analogues

Compound Name (ID from ) Substituents Melting Point (°C) Yield (%) Key Structural Features Potential Applications
8d 4-Bromophenyl, thiadiazole-triazole 155–160 70 Thiadiazole core, triazole antifungal moiety Antifungal agent
8e p-Tolyl, thiadiazole-triazole 145–150 60 Methyl-substituted aryl group Enhanced solubility, antifungal
8f 3-Chlorophenyl, thiadiazole-triazole 148–155 60 Chloro-substituted aryl group Improved target binding
8g 3-Fluorophenyl, thiadiazole-triazole 150–153 56 Fluoro-substituted aryl group Metabolic stability

Key Differences with Target Compound :

  • Core Structure: The target compound lacks the thiadiazole-triazole scaffold found in ’s derivatives, replacing it with pyrimidine-thioether motifs. This structural shift may reduce antifungal activity but improve selectivity for non-fungal targets.
  • Synthetic Complexity : The bis-pyrimidinyl structure of the target compound may require multi-step synthesis, contrasting with the moderate yields (56–70%) of ’s derivatives .

Pyrimidinone Derivatives with Heterocyclic Substituents ()

describes 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine, cyclopropyl, and benzothiazole substituents.

Table 2: Comparison with Pyrimidinone Analogues

Compound Class () Substituents Key Features Potential Applications
4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazin-1-yl, 3,3-dimethylpiperazin-1-yl Piperazine modifications Kinase inhibition, anticancer
Derivatives with 2-methyl-1,3-benzothiazol-5-yl Benzothiazole-thioether Enhanced aromatic stacking Antimicrobial or anti-inflammatory

Key Differences with Target Compound :

  • Urea vs. Pyrimidinone Core: The urea group in the target compound offers hydrogen-bond donor/acceptor versatility, unlike the pyrimidinone core’s ketone functionality, which may limit binding flexibility .

Notes

  • Data Limitations : Specific biological or physicochemical data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogues.
  • Contradictions : emphasizes antifungal activity via triazole moieties, whereas the target compound’s pyrimidine-thioether structure suggests divergent mechanisms.
  • Synthesis Challenges : The bis-pyrimidinyl-thioether architecture likely requires advanced coupling strategies, unlike the straightforward aryl substitutions in .

Q & A

Q. What are the optimized synthetic pathways and critical reaction conditions for synthesizing 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea with high purity?

The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the thiourea intermediate via nucleophilic substitution between 4-methylpyrimidin-2-thiol and a propyl linker.
  • Step 2: Urea bridge formation using carbodiimide coupling agents (e.g., EDC/HOBt) or phosgene derivatives under inert atmospheres .
  • Optimization: Control reaction parameters such as temperature (e.g., 0–4°C for sensitive steps), solvent polarity (e.g., DMF or acetonitrile), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural identity of this compound?

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify pyrimidine ring protons (δ 7.5–8.5 ppm) and urea NH signals (δ 5.5–6.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks matching the molecular formula (C15_{15}H19_{19}N5_5OS).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrimidine substituents on biological activity?

  • Experimental Design: Synthesize analogs with varying substituents (e.g., methyl, fluoro, chloro) on the pyrimidine rings and compare their inhibitory potency in enzyme assays (e.g., IC50_{50} values).
  • Data Analysis: Use regression models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends. For example, electron-withdrawing groups may enhance binding to target enzymes .

Table 1: Example SAR Data for Pyrimidine Derivatives

Substituent (Position)LogPIC50_{50} (nM)Target Enzyme
4-Methyl2.1120 ± 15Kinase X
4-Fluoro1.885 ± 10Kinase X
4-Chloro2.3200 ± 25Kinase X

Q. What strategies can resolve discrepancies in biological activity data across different assay platforms (e.g., in vitro vs. cell-based assays)?

  • Controlled Variables: Standardize assay conditions (pH, temperature, ATP concentration for kinase assays) to minimize variability.
  • Mechanistic Studies: Perform kinetic assays (e.g., SPR or ITC) to measure binding constants (Kd_d) and validate target engagement independently of cellular permeability effects .
  • Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between assay formats .

Q. How can the environmental stability and degradation pathways of this compound be evaluated to inform toxicity studies?

  • Experimental Approach: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products.
  • Hydrolysis Studies: Expose the compound to buffers at pH 2, 7, and 10 to simulate gastrointestinal or environmental conditions. Pyrimidine ring oxidation or urea bond cleavage are likely degradation pathways .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response data in preclinical studies?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10LogEC50X)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{\text{LogEC}_{50} - X})) to calculate EC50_{50}/IC50_{50}.
  • Replicates: Use ≥3 biological replicates with randomized block designs to account for batch effects .

Q. How can molecular docking simulations be validated experimentally for this compound?

  • In Silico: Compare docking poses (e.g., AutoDock Vina) with X-ray crystallography data of similar urea derivatives bound to target proteins.
  • In Vitro: Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions (e.g., hydrogen bonds with pyrimidine N atoms) .

Data Contradiction Management

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Solubility Profiling: Use shake-flask method vs. HPLC-UV to measure kinetic vs. equilibrium solubility.
  • Bioavailability Studies: Cross-validate results using parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to differentiate passive diffusion vs. active transport mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.